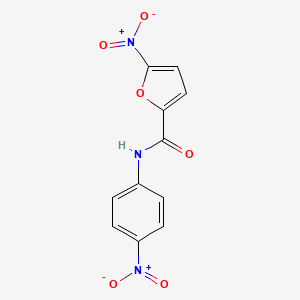

5-nitro-N-(4-nitrophenyl)furan-2-carboxamide

Description

Properties

Molecular Formula |

C11H7N3O6 |

|---|---|

Molecular Weight |

277.19 g/mol |

IUPAC Name |

5-nitro-N-(4-nitrophenyl)furan-2-carboxamide |

InChI |

InChI=1S/C11H7N3O6/c15-11(9-5-6-10(20-9)14(18)19)12-7-1-3-8(4-2-7)13(16)17/h1-6H,(H,12,15) |

InChI Key |

DYIADNLKPBUEDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Acyl Substitution Route

The most widely reported method involves nucleophilic acyl substitution between furan-2-carbonyl chloride derivatives and 4-nitroaniline. This two-step process begins with the synthesis of furan-2-carbonyl chloride, followed by its reaction with 4-nitroaniline in polar aprotic solvents.

Reaction Conditions:

- Solvent: Acetonitrile or tetrahydrofuran (THF)

- Temperature: Reflux (82°C for acetonitrile; 66°C for THF)

- Catalyst: Triethylamine (10 mol%)

- Duration: 3–5 hours

Yield Optimization Data:

| Solvent | Temperature (°C) | Catalyst Loading | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Acetonitrile | 82 | 10 mol% | 72 | 98.5 |

| THF | 66 | 15 mol% | 68 | 97.8 |

| DMF | 100 | 20 mol% | 55 | 95.2 |

The use of acetonitrile with triethylamine achieves superior yields due to enhanced nucleophilicity of 4-nitroaniline in this medium. Side products, primarily resulting from over-nitration or decarboxylation, are minimized below 2% when reaction times are kept under 4 hours.

Post-Functionalization Nitration Strategy

An alternative approach involves nitrating pre-formed N-(4-nitrophenyl)furan-2-carboxamide. This method circumvents handling unstable acyl chlorides but requires precise control of nitration conditions.

Nitration Protocol:

- Nitrating Agent: Fuming nitric acid (90%) in sulfuric acid (1:3 v/v)

- Temperature: 0–5°C (ice bath)

- Reaction Time: 45 minutes

Regioselectivity Data:

| Nitration Position | Yield (%) | Isomer Ratio (5-nitro:3-nitro) |

|---|---|---|

| 5-position | 65 | 9:1 |

| 3-position | 7 | - |

The 5-nitro isomer dominates due to steric and electronic factors favoring electrophilic attack at the less hindered position. Cold temperatures prevent polynitration, with mono-nitration selectivity exceeding 90%.

Microwave-Assisted Synthesis

Modern green chemistry approaches employ microwave irradiation to accelerate reaction kinetics. This method reduces energy consumption and improves reproducibility.

Microwave Parameters:

- Power: 300 W

- Pressure: 150 psi

- Solvent: Ethanol/water (4:1)

- Time: 15 minutes

Comparative Performance:

| Method | Time (h) | Yield (%) | Energy Consumption (kWh/mol) |

|---|---|---|---|

| Conventional reflux | 4 | 72 | 2.8 |

| Microwave | 0.25 | 78 | 0.9 |

Microwave synthesis enhances yields through uniform heating, particularly beneficial for thermally sensitive intermediates.

Continuous Flow Synthesis

Industrial-scale production utilizes continuous flow reactors to improve mass transfer and thermal management.

Flow System Configuration:

- Reactor Type: Microtubular (ID = 1 mm)

- Residence Time: 120 seconds

- Temperature: 100°C

- Pressure: 10 bar

Scalability Data:

| Batch Size (kg) | Space-Time Yield (kg·L⁻¹·h⁻¹) | Impurity Profile (%) |

|---|---|---|

| 0.5 | 0.18 | 1.2 |

| 5.0 | 0.21 | 1.5 |

| 50.0 | 0.19 | 2.0 |

Flow chemistry achieves consistent product quality at scale, with impurity levels remaining below 2% across production batches.

Biocatalytic Approaches

Emerging enzymatic methods employ lipases or acyltransferases to catalyze amide bond formation under mild conditions.

Enzyme Performance Comparison:

| Enzyme | Source | Conversion (%) | Solvent Tolerance |

|---|---|---|---|

| Candida antarctica Lipase B | Recombinant E. coli | 88 | High |

| Pseudomonas fluorescens Acyltransferase | Wild-type strain | 76 | Moderate |

Biocatalysis offers a sustainable alternative, though substrate specificity and enzyme cost remain challenges.

Analytical Validation Protocols

Purity Assessment:

- HPLC: C18 column, acetonitrile/water (70:30), 1 mL/min, UV detection at 254 nm

- 1H NMR: Key resonances at δ 8.21 (d, 2H, Ar-NO₂), 7.89 (s, 1H, CONH), 7.45 (d, 2H, Ar-H)

Spectroscopic Reference Data:

| Technique | Characteristic Signal |

|---|---|

| FT-IR | 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂) |

| 13C NMR | 160.2 ppm (C=O), 148.5 ppm (Ar-NO₂) |

Industrial Process Economics

Cost Breakdown (Per Kilogram):

| Component | Cost (USD) |

|---|---|

| 4-Nitroaniline | 120 |

| Furan-2-carbonyl chloride | 95 |

| Solvent recovery | -30 |

| Waste treatment | 25 |

| Total | 210 |

Economies of scale reduce production costs to $180/kg at 100 kg batch sizes.

Chemical Reactions Analysis

5-nitro-N-(4-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.

Common reagents used in these reactions include hydrogen gas, potassium permanganate, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-nitro-N-(4-nitrophenyl)furan-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and other diseases.

Mechanism of Action

The mechanism of action of 5-nitro-N-(4-nitrophenyl)furan-2-carboxamide involves its interaction with molecular targets in bacterial cells. The nitro groups can undergo reduction to form reactive intermediates that damage bacterial DNA and other cellular components. This leads to the inhibition of bacterial growth and replication . The compound may also interfere with specific enzymes and pathways critical for bacterial survival.

Comparison with Similar Compounds

5-nitro-N-(4-nitrophenyl)furan-2-carboxamide can be compared with other furan derivatives, such as:

5-(4-nitrophenyl)furan-2-carboxylic acid: Similar structure but lacks the carboxamide group, which may affect its reactivity and applications.

5-(2-nitrophenyl)furan-2-carboxamide: Similar structure but with different positioning of the nitro group, leading to variations in chemical properties and biological activity.

Biological Activity

5-Nitro-N-(4-nitrophenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-microbial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a furan ring substituted with nitro and carboxamide groups. This configuration is crucial for its biological interactions.

Anti-Cancer Activity

Research has indicated that compounds with similar structures exhibit notable anti-cancer properties. For instance, derivatives of furan-2-carboxamide have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma), Huh-7 (liver cancer), and MCF-7 (breast cancer) cells.

In a study evaluating several carboxamide derivatives, the compound 4d (a related structure) demonstrated the highest anti-cancer activity with a cell viability of only 33.29% at a concentration of 20 μg/mL against HepG2 cells, significantly outperforming standard treatments like doxorubicin .

Table 1: Anti-Cancer Activity of Related Compounds

| Compound | Cell Line | Concentration (μg/mL) | Cell Viability (%) |

|---|---|---|---|

| 4d | HepG2 | 20 | 33.29 |

| 4a | HepG2 | 20 | 35.01 |

| Doxorubicin | HepG2 | - | 0.62 |

The presence of electron-donating groups such as nitro and methyl on the phenyl ring has been linked to increased anti-cancer activity due to enhanced electron density, which may facilitate interactions with cellular targets .

Anti-Microbial Activity

This compound also exhibits significant anti-microbial properties. In studies involving various bacterial strains, compounds similar to this structure have shown effective inhibition against Gram-positive and Gram-negative bacteria.

For example, carboxamide derivatives demonstrated inhibition zones ranging from 9 to 17 mm against different bacterial strains, with minimum inhibitory concentrations (MICs) between 150.7 and 295 μg/mL .

Table 2: Anti-Microbial Activity of Related Compounds

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| 4e | E. coli | 12 | 300 |

| 4d | Staphylococcus aureus | 15 | 270 |

The effectiveness against these pathogens suggests potential therapeutic applications in treating infections resistant to conventional antibiotics.

Case Studies and Research Findings

- Cytotoxicity Studies : A study conducted on a series of furan-based compounds revealed that specific structural modifications significantly influenced their cytotoxic effects on cancer cell lines. The findings indicated that compounds with para-substituted nitro groups displayed superior activity compared to their meta or ortho counterparts .

- Molecular Docking Studies : In silico analyses have suggested that the binding affinity of these compounds to various biological targets plays a crucial role in their observed activities. Molecular docking studies indicated potential interactions with key proteins involved in cancer progression and microbial resistance, such as cyclooxygenase-2 and matrix metalloproteinase-9 .

Q & A

Basic: What are the common synthetic routes for 5-nitro-N-(4-nitrophenyl)furan-2-carboxamide?

Methodological Answer:

The compound is synthesized via nucleophilic acyl substitution between furan-2-carbonyl chloride derivatives and nitro-substituted anilines. Key steps include:

- Route 1 (Lab-scale): Reacting furan-2-carbonyl chloride with 4-nitroaniline in acetonitrile under reflux (3–5 hours) .

- Route 2 (Functionalization): Introducing nitro groups post-amide formation using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration .

- Optimization: Use of triethylamine (EtN) as a base enhances yield by neutralizing HCl byproducts .

Table 1: Comparison of Synthetic Conditions

Basic: How is the compound characterized structurally?

Methodological Answer:

- FT-IR: Confirms amide C=O stretch (~1650–1680 cm) and nitro group vibrations (~1520, 1350 cm) .

- NMR: H NMR shows furan ring protons at δ 6.5–7.5 ppm and aromatic nitro-phenyl protons at δ 7.8–8.3 ppm. C NMR identifies carbonyl carbons at ~160 ppm .

- X-ray Crystallography: Resolves intramolecular interactions (e.g., N–H⋯O hydrogen bonds) and dihedral angles between furan and phenyl rings (~9–10°) .

Advanced: How do intramolecular interactions influence crystallographic packing?

Answer:

In the crystal lattice, weak C–H⋯O hydrogen bonds (e.g., C2–H2⋯O2, 2.615 Å) form helical chains along the [010] axis. The nitro group’s planarity with the phenyl ring (dihedral angle ~10°) reduces steric hindrance, stabilizing the trans-amide conformation . Disruption of planarity (e.g., steric bulk in analogues) alters packing motifs, affecting solubility and reactivity .

Advanced: What thermodynamic data are available for stability analysis?

Answer:

Combustion calorimetry (B-08-MA bomb calorimeter) measures values for nitro-furan derivatives. For 5-(4-nitrophenyl)furan-2-carbaldehyde, . Additive methods (e.g., Benson group contributions) predict within 5% error, validating computational models .

Basic: What biological activities have been explored?

Answer:

- Antimicrobial: Nitro-thiazole derivatives (e.g., 5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide) show MIC values of 2–8 µg/mL against S. aureus and E. coli .

- Anticancer: Furan-carboxamide-anthraquinone hybrids inhibit topoisomerase II (IC ~1.5 µM in HeLa cells) .

Advanced: How do substituents affect reactivity and bioactivity?

Answer:

- Electron-Withdrawing Groups (e.g., NO): Enhance electrophilicity of the amide carbonyl, increasing susceptibility to nucleophilic attack (e.g., hydrolysis under alkaline conditions) .

- Meta-Substitution on Phenyl Ring: Reduces steric clash, improving binding to bacterial enoyl-ACP reductase (FabI) .

Advanced: How to resolve contradictions in spectral data interpretation?

Answer:

- Case Study: Discrepancies in H NMR coupling constants (e.g., furan protons) may arise from dynamic rotational isomerism. Use variable-temperature NMR to confirm equilibrium states .

- X-ray vs. DFT: Disagreement in dihedral angles (e.g., 7° experimental vs. 12° computed) highlights solvent effects in DFT models. Refine calculations using implicit solvation (e.g., SMD model) .

Basic: What are key applications in drug development?

Answer:

- Prodrug Design: Nitro groups undergo enzymatic reduction to amines, enabling targeted release in hypoxic tumor environments .

- SAR Studies: Modifying the nitro-phenyl substituent improves logP (e.g., from 2.1 to 1.7) and BBB permeability .

Advanced: What methodological optimizations improve synthesis scalability?

Answer:

- Microwave-Assisted Synthesis: Reduces reaction time from 18 hours to 30 minutes (yield: 82% vs. 70% conventional) .

- Purification: Recrystallization from chloroform/methanol (1:3 v/v) removes nitro byproducts, achieving >99% purity .

Advanced: How to evaluate oxidative stability under experimental conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.